4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide
Description
This compound belongs to the benzenesulfonamide class, characterized by a sulfonamide group (-SO₂NH-) attached to a benzene ring substituted with a methoxy group (-OCH₃) at the para position. Its structural complexity suggests applications in medicinal chemistry, particularly targeting enzymes or receptors where sulfonamides are prevalent (e.g., carbonic anhydrase inhibitors, kinase modulators) .
Properties
IUPAC Name |
4-methoxy-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-20-9-3-4-17(20)18(21-10-12-25-13-11-21)14-19-26(22,23)16-7-5-15(24-2)6-8-16/h3-9,18-19H,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGICAEVBDXJDCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=CC=C(C=C2)OC)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Morpholine Ring: This step involves the reaction of an appropriate amine with an epoxide or a halohydrin to form the morpholine ring.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the benzenesulfonamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonamide group would yield an amine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs differ in the amine substituents and aromatic ring modifications. Below is a comparative analysis:
Key Observations :
- Morpholine vs.
- Aromatic Substitutions: The 4-methoxy group in the target compound may confer electron-donating effects, influencing binding affinity in enzyme active sites. In contrast, tert-butyl or dimethylamino groups in analogs could increase steric bulk or basicity .
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are unavailable, insights can be inferred from structural analogs:
Crystallographic and Structural Analysis
However, software like SHELXL and Mercury () are critical for analyzing packing motifs and hydrogen-bonding networks in sulfonamides. For example:
- Packing Motifs: Morpholino rings may form hydrogen bonds with sulfonamide oxygen atoms, stabilizing crystal lattices .
Biological Activity
4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide is a compound with potential biological activity, particularly in the context of cancer treatment. Its structure includes a methoxy group, a pyrrole moiety, and a morpholinoethyl side chain, which may contribute to its pharmacological effects. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.
- Molecular Formula : C19H25N3O3
- Molecular Weight : 343.427 g/mol
- Purity : Typically around 95% .
The compound's biological activity is hypothesized to involve several mechanisms:
- Tubulin Inhibition : Similar to other compounds with structural analogs, it may inhibit tubulin polymerization, thereby disrupting the mitotic spindle formation during cell division. This action can lead to apoptosis in rapidly dividing cancer cells .
- STAT3 Pathway Modulation : Some derivatives related to this compound have shown the ability to inhibit the phosphorylation of STAT3, a transcription factor involved in cell proliferation and survival. This dual-targeting approach can enhance anticancer efficacy .
Efficacy in Preclinical Studies
Several studies have evaluated the efficacy of compounds structurally related to this compound:
-
Antitumor Activity :
- In vitro studies demonstrated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT-116 (colorectal cancer) .
- Specific IC50 values for related compounds targeting tubulin and STAT3 were reported as follows:
- Mechanistic Insights :
Comparative Efficacy Table
| Compound | Targeted Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| DL14 | A549 | 1.35 | Tubulin inhibition, STAT3 inhibition |
| DL14 | MDA-MB-231 | 2.85 | Tubulin inhibition, STAT3 inhibition |
| DL14 | HCT-116 | 3.04 | Tubulin inhibition, STAT3 inhibition |
Case Study 1: Dual-target Inhibitor Development
A study focused on developing dual-target inhibitors based on the structure of 4-methoxy-N-(1-naphthyl)benzenesulfonamide highlighted its potential as an effective anticancer agent. The compound showed promising results in inhibiting both tubulin polymerization and STAT3 phosphorylation, indicating that similar strategies could be applied to derivatives like this compound for enhanced therapeutic effects .
Case Study 2: Antitumor Efficacy in Xenograft Models
In vivo studies using xenograft models demonstrated that compounds related to this class could significantly inhibit tumor growth without causing apparent neurotoxicity, reinforcing their potential as safe therapeutic agents for cancer treatment .
Q & A
Basic: What are the optimal synthetic routes for 4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide, considering its complex substituents?
Methodological Answer:
The synthesis of this compound requires a multi-step approach due to its morpholine, pyrrole, and sulfonamide moieties. Key steps include:
- Sulfonamide Coupling : React 4-methoxybenzenesulfonyl chloride with a pre-synthesized amine intermediate (e.g., 2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethylamine) under basic conditions (e.g., triethylamine in dichloromethane).
- Amine Intermediate Preparation : The morpholino-pyrrole ethylamine can be synthesized via nucleophilic substitution of a bromoethylpyrrole precursor with morpholine, followed by purification via column chromatography .
- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect reactive hydroxyl or amine groups during synthesis, as seen in analogous sulfonamide syntheses .
Critical Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and optimize solvent systems (e.g., ethyl acetate/hexane gradients) for intermediate purification.
Basic: Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent connectivity. For example, the methoxy group ( ppm in H NMR) and pyrrole protons ( ppm) should show distinct shifts .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] ion).
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and spatial arrangement, particularly for the morpholinoethyl group. Refer to protocols in analogous sulfonamide crystallography studies .
Data Interpretation : Cross-validate spectral data with computational tools (e.g., DFT calculations for NMR chemical shifts) to resolve ambiguities.
Advanced: How can researchers design experiments to assess the compound’s biological selectivity and mechanism of action?
Methodological Answer:
- Target Engagement Assays : Use competitive binding assays (e.g., fluorescence polarization) with labeled ligands for receptors/enzymes of interest (e.g., kinases, GPCRs).
- Selectivity Profiling : Screen against a panel of related targets (e.g., 50+ kinases) to identify off-target effects. Reference PubChem bioassay data for structurally similar sulfonamides .
- Mechanistic Studies : Employ surface plasmon resonance (SPR) to measure binding kinetics (, ) or isothermal titration calorimetry (ITC) for thermodynamic profiling .
Experimental Controls : Include positive/negative controls (e.g., known inhibitors) and validate results across multiple cell lines or recombinant protein batches.
Advanced: What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?
Methodological Answer:
- Parameter Validation : Re-examine computational models (e.g., molecular docking) for force field accuracy or solvation effects. Compare results across multiple software (e.g., AutoDock vs. Schrödinger) .
- Experimental Replication : Repeat bioassays under standardized conditions (pH, temperature) to rule out variability.
- Data Triangulation : Integrate structural data (e.g., X-ray ligand-protein complexes) to identify steric or electronic mismatches between predictions and observed binding .
Case Study : If docking suggests strong binding but assays show weak activity, analyze protein flexibility or post-translational modifications not modeled computationally.
Advanced: How can structure-activity relationship (SAR) studies be optimized for this compound’s derivatives?
Methodological Answer:
- Analog Synthesis : Systematically modify substituents (e.g., methoxy → ethoxy, morpholino → piperazine) and assess changes in activity .
- 3D-QSAR Modeling : Use comparative molecular field analysis (CoMFA) to correlate substituent electrostatic/hydrophobic properties with bioactivity .
- Crystallographic SAR : Co-crystallize derivatives with target proteins to map binding interactions (e.g., hydrogen bonds with sulfonamide oxygen) .
Data Integration : Combine SAR data with pharmacokinetic profiling (e.g., LogP, metabolic stability) to prioritize lead compounds.
Advanced: What methodologies address challenges in enantiomer-specific synthesis and characterization?
Methodological Answer:
- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation of enantiomers. Confirm purity via circular dichroism (CD) spectroscopy .
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-ruthenium complexes) during key steps, such as amine intermediate formation .
- Biological Evaluation : Test individual enantiomers in bioassays to correlate stereochemistry with activity, as seen in related sulfonamide studies .
Validation : Cross-check enantiomeric excess (ee) using polarimetry and chiral NMR shift reagents.
Basic: What are the best practices for stability and storage of this compound in experimental settings?
Methodological Answer:
- Storage Conditions : Store lyophilized powder at under inert gas (argon) to prevent oxidation. For solutions, use anhydrous DMSO and aliquot to avoid freeze-thaw cycles .
- Stability Monitoring : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC purity checks.
Documentation : Record batch-specific storage conditions and stability data in electronic lab notebooks for reproducibility.
Advanced: How can researchers mitigate interference from this compound’s autofluorescence in cell-based assays?
Methodological Answer:
- Spectral Profiling : Measure compound fluorescence across excitation/emission wavelengths (e.g., 300–600 nm) using a microplate reader. Avoid overlapping with reporter dyes (e.g., FITC, TRITC) .
- Quenching Strategies : Add fluorescence quenchers (e.g., trypan blue) or use time-resolved fluorescence detection to isolate signal .
- Alternative Detection Methods : Switch to luminescence-based assays (e.g., luciferase) or mass spectrometry imaging (MSI) for non-optical readouts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
